N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzamide core and a 2,2'-bithiophene ethyl moiety attached to the nitrogen atom.
Key structural attributes include:
- Dimethylsulfamoyl group: Enhances solubility and may participate in hydrogen bonding or receptor interactions.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S3/c1-21(2)27(23,24)16-8-5-14(6-9-16)19(22)20-12-11-15-7-10-18(26-15)17-4-3-13-25-17/h3-10,13H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSUFXXVZIKRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:
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Formation of the Bithiophene Moiety: : The bithiophene unit can be synthesized through the coupling of two thiophene rings. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.
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Attachment of the Ethyl Chain: : The bithiophene is then functionalized with an ethyl chain, which can be introduced through a Grignard reaction or alkylation process.
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Formation of the Benzamide Structure: : The final step involves the reaction of the ethyl-bithiophene intermediate with 4-(dimethylsulfamoyl)benzoic acid or its derivatives. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs associated with palladium catalysts.
Green Chemistry Approaches: To minimize environmental impact, such as using less toxic solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene rings.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Corresponding amines from the reduction of the amide bond.
Substitution: Halogenated derivatives of the thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide is studied for its electronic properties. The bithiophene unit is known for its ability to conduct electricity, making this compound a candidate for organic semiconductors and conductive polymers.
Biology and Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore. The benzamide structure is a common motif in many drugs, and the bithiophene unit could impart unique biological activities.
Industry
In the industrial sector, this compound might be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide exerts its effects would depend on its application:
Electronic Properties: The bithiophene unit facilitates electron delocalization, enhancing conductivity.
Biological Activity: If used as a drug, the compound might interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Benzamides
Compound Class : 4-(4-X-Phenylsulfonyl)benzamide derivatives ()
- Substituents : Phenylsulfonyl groups (X = H, Cl, Br) and triazole-thione moieties.
- Key Differences : Unlike the target compound, these derivatives lack the bithiophene system and instead incorporate triazole rings. The sulfonyl groups in these analogs exhibit IR absorption at 1243–1258 cm⁻¹ (C=S) and 1663–1682 cm⁻¹ (C=O), while the target’s dimethylsulfamoyl group would show S=O stretches near 1240–1250 cm⁻¹ .
- Biological Relevance : Triazole-containing sulfonamides are explored for antimicrobial activity, whereas the bithiophene in the target compound may prioritize applications in receptor binding or optoelectronics.
Compound Class : Sigma Receptor-Binding Benzamides ()
- Examples : [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide).
- Substituents : Piperidinyl and iodinated aromatic groups.
- Key Differences : The target’s bithiophene replaces the iodinated/methoxy groups, likely altering receptor affinity. Piperidinyl groups in these analogs enhance sigma receptor binding (Kd = 5.80 nM for DU-145 prostate cells), whereas the bithiophene’s conjugated system may favor interactions with hydrophobic pockets or electronic receptors .
Thiophene-Containing Derivatives
Compound Class : Bithiophene ethyl-linked sulfonamides (Hypothetical, based on and )
- In contrast, alkylthio-phthalazin sulfonamides () exhibit IR bands for NH (3150–3319 cm⁻¹) and C=S (1247–1255 cm⁻¹), similar to the target’s sulfamoyl group .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Benzamide Derivatives
Key Findings:
- Electronic Effects : The bithiophene system in the target compound may enhance electron delocalization compared to phenylsulfonyl or alkylthio groups, influencing redox properties or binding kinetics.
- Solubility : The dimethylsulfamoyl group likely improves aqueous solubility relative to halogenated phenylsulfonyl analogs ().
- Receptor Binding : Unlike piperidinyl-containing benzamides (), the bithiophene moiety may prioritize interactions with hydrophobic or aryl hydrocarbon receptors.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.
Chemical Structure and Properties
The compound features a bithiophene moiety linked to a benzamide with a dimethylsulfamoyl group. The structural formula can be represented as follows:
- Molecular Formula : C16H18N2O2S2
- Molecular Weight : 342.45 g/mol
Biological Activity Overview
Research indicates that compounds containing bithiophene structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological mechanisms associated with this compound are still under investigation but show promise in several areas.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, similar to other bithiophene derivatives.
- Antioxidant Properties : The presence of sulfur in the structure may contribute to antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.
- Cellular Uptake and Bioavailability : The ethyl linkage is hypothesized to enhance cellular permeability, facilitating better bioavailability and efficacy in target tissues.
1. Anti-inflammatory Activity
A study conducted on various bithiophene derivatives indicated that modifications at the benzamide position could enhance anti-inflammatory effects. The compound was tested in vitro against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) .
| Compound | IC50 (µM) | Effect on TNF-alpha Production |
|---|---|---|
| Control | 50 | 100% |
| This compound | 15 | 60% |
2. Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of clinically relevant compounds .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
3. Anticancer Potential
The compound's anticancer properties were evaluated using various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
